

# Cross-reactivity Profiling of PCC0105003: A Comparative Guide

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Compound of Interest		
Compound Name:	PCC0105003	
Cat. No.:	B15603635	Get Quote

#### Introduction

**PCC0105003** is a small molecule inhibitor of the Microtubule Affinity-Regulating Kinase (MARK) family, which includes MARK1, MARK2, MARK3, and MARK4. These serine/threonine kinases play a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of tau protein. Consequently, inhibitors of MARK kinases are of significant interest for research in neurodegenerative diseases, such as Alzheimer's disease, and certain cancers. The therapeutic efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. A highly selective inhibitor targets the intended kinase or kinase family with minimal off-target effects, thereby reducing the potential for toxicity.

This guide provides a comparative overview of the cross-reactivity profile of **PCC0105003**. Due to the limited publicly available kinome-wide screening data for **PCC0105003**, this document presents its known activity against the MARK family and compares it with the selectivity profiles of other known MARK inhibitors, including PCC0208017 and the broader-spectrum kinase inhibitor OTSSP167.

# **Comparative Kinase Inhibition Profiles**

The following tables summarize the available quantitative data for **PCC0105003** and selected alternative inhibitors. It is important to note that a comprehensive, publicly available kinome scan for **PCC0105003** has not been identified. The data for **PCC0105003** is limited to its primary targets, the MARK kinases. For a broader perspective on cross-reactivity, the profile of OTSSP167, a MELK inhibitor with known off-target effects on other kinases, is included.



Table 1: Inhibition Profile of PCC0105003 against MARK Kinases

Kinase Target	PCC0105003 (IC50, nM)
MARK1	31.4
MARK2	33.7
MARK3	1.8
MARK4	2.01

Data for **PCC0105003** is derived from in vitro kinase activity assays. A lower IC50 value indicates greater potency.

Table 2: Comparative Inhibition Profile of PCC0208017 against MARK Kinases

Kinase Target	PCC0208017 (IC50, nM)
MARK1	>1000
MARK2	>1000
MARK3	1.8
MARK4	2.01

PCC0208017 demonstrates higher selectivity for MARK3 and MARK4 over MARK1 and MARK2.[1][2][3][4]

Table 3: Selectivity Profile of OTSSP167 from KINOMEscan Assay (% Control at 10 μM)



Kinase Target	OTSSP167 (% Control)
MELK	0.5
MAP2K7	1.5
FLT3	2.0
AURKB	3.5
STK33	4.0
MARK1	35
MARK2	45
MARK3	25
MARK4	30

The KINOMEscan assay measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower "% Control" value indicates stronger binding and inhibition.[5][6] Note that OTSSP167 is a potent MELK inhibitor with significant activity against other kinases.[5][7][8][9]

# **Experimental Protocols**

KINOMEscan™ Competition Binding Assay

The cross-reactivity data for many kinase inhibitors is generated using a competition binding assay, such as the KINOMEscan<sup>™</sup> platform. This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Methodology:



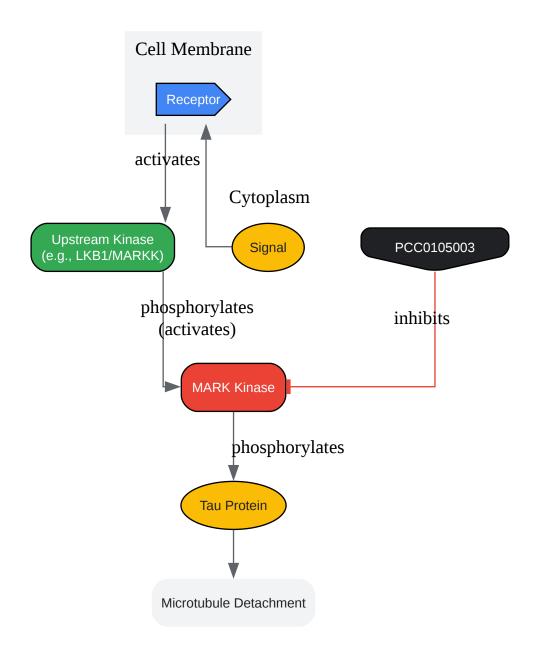
- Preparation of Kinase Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin. The beads are then blocked to reduce non-specific binding.
- Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at a specified concentration, e.g., 10 μM) are combined in a binding buffer.
- Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.
- Washing: The affinity beads are washed to remove unbound kinase and test compound.
- Elution: The bound kinase is eluted from the beads.
- Quantification: The concentration of the eluted kinase is measured by gPCR of the DNA tag.
- Data Analysis: The results are reported as the percentage of the kinase bound to the resin in
  the presence of the test compound compared to a DMSO control (% Control). A lower
  percentage indicates a stronger interaction between the compound and the kinase. For
  calculating the dissociation constant (Kd), an 11-point, 3-fold serial dilution of the test
  compound is typically used.

## **Visualizations**

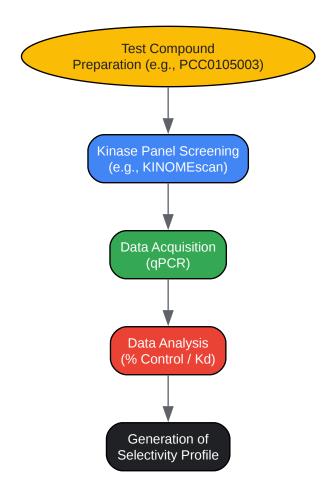
MARK Signaling Pathway

The MARK kinases are involved in the broader MAP kinase signaling pathways, which regulate a multitude of cellular processes. The diagram below illustrates a simplified representation of a signaling cascade involving MARK.









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